N-Fmoc-O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine
Description
N-Fmoc-O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine (DMNB-Ser) is a protected serine derivative widely used in peptide synthesis and phototriggered applications. Its structure combines two key functional groups:
- Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the amine terminus, enabling orthogonal deprotection during solid-phase peptide synthesis.
- 4,5-Dimethoxy-2-nitrobenzyl (DMNB): A photo-labile protecting group for the hydroxyl side chain of serine. Upon UV irradiation (~350 nm), the DMNB group undergoes photolysis, releasing the hydroxyl group via a nitro-to-nitrosite rearrangement followed by bond cleavage .
DMNB-Ser is particularly valued for its application in light-controlled biological systems, such as spatiotemporal activation of peptides or proteins. Its photochemical efficiency and compatibility with biological buffers make it a preferred choice over non-photoactive protecting groups.
Structure
3D Structure
Properties
IUPAC Name |
3-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O9/c1-35-24-11-16(23(29(33)34)12-25(24)36-2)13-37-15-22(26(30)31)28-27(32)38-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,21-22H,13-15H2,1-2H3,(H,28,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIDGZJCBUYWDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)COCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Stepwise Protection Strategy
The synthesis involves two sequential reactions:
- Protection of the Hydroxyl Group with DMNB :
The hydroxyl group of L-serine is alkylated with 4,5-dimethoxy-2-nitrobenzyl bromide (DMNB-Br) under basic conditions. This step typically employs sodium hydride (NaH) in anhydrous dimethylformamide (DMF) to deprotonate the hydroxyl, facilitating nucleophilic substitution. - Fmoc Protection of the Amino Group :
The free amino group of DMNB-L-serine is reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIEA), to form the final product.
Table 1: Representative Reaction Conditions
| Step | Reagents & Ratios | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| DMNB Protection | L-serine (1 eq), DMNB-Br (1.2 eq), NaH (2 eq) | DMF | 0°C → RT | 12 h | 65% |
| Fmoc Protection | DMNB-Ser (1 eq), Fmoc-Cl (1.2 eq), DIEA (2.5 eq) | DMF | RT | 4 h | 85% |
Liquid-Phase Synthesis (Patent-Based Method)
A scalable liquid-phase approach adapted from peptide synthesis patents involves:
- Coupling Agents : Diisopropylcarbodiimide (DIC) activates the carboxyl group for amide bond formation.
- Deprotection : Fmoc groups are removed with 4-aminomethylpiperidine in methylene chloride, followed by phosphate buffer washes to isolate intermediates.
Example Protocol :
Solid-Phase Peptide Synthesis (SPPS) Integration
Fmoc-DMNB-Ser is frequently incorporated into automated SPPS workflows:
- Resin Loading : The compound is attached to Wang resin via its carboxyl group using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).
- Deprotection : Piperidine (20% in DMF) removes Fmoc groups while retaining DMNB protection.
Table 2: SPPS Parameters for Fmoc-DMNB-Ser
| Parameter | Details |
|---|---|
| Coupling Reagent | HBTU/HOBt (1:1) |
| Solvent | DMF |
| Coupling Time | 1 hour |
| Deprotection Agent | Piperidine (20% in DMF) |
| Purity Post-Synthesis | ≥95% (HPLC) |
Purification and Characterization
Chromatographic Techniques
Optimization Strategies
Minimizing Racemization
Comparative Analysis of Methods
Table 3: Liquid-Phase vs. Solid-Phase Synthesis
| Parameter | Liquid-Phase | Solid-Phase |
|---|---|---|
| Scale | 0.1–1.0 mol | 0.025–0.1 mmol |
| Purification | Flash chromatography | HPLC |
| Typical Purity | 85–90% | ≥95% |
| Application | Bulk intermediate synthesis | Research-scale peptide design |
Chemical Reactions Analysis
Photolysis Reaction: UV Light-Induced Release
The DMNB group undergoes photolysis under UV light (365 nm), releasing the parent serine and generating a nitrobenzyl byproduct. The reaction follows a Norrish Type II mechanism :
-
Excitation : UV light promotes the nitro group to an excited state.
-
Proton abstraction : A proton from the benzylic position is abstracted, forming an aci-nitro intermediate.
-
Rearrangement : The intermediate rearranges, releasing the caged serine and forming o-nitrostyrene .
| Parameter | Details |
|---|---|
| Light wavelength | 365 nm (UV) |
| Reaction time | 3–5 minutes (full conversion) |
| Byproduct | o-Nitrostyrene |
Stability and Handling
The compound exhibits high stability under standard conditions:
-
Thermal stability : No degradation observed after 24 hours at room temperature .
-
Light sensitivity : Only cleaves under UV light (365 nm), making it safe for routine handling .
| Condition | Outcome |
|---|---|
| Ambient light (24 h) | No degradation |
| Dark (24 h) | Stable |
Mechanistic Insights from Research
-
Kinetic studies :
-
Structural compatibility :
Scientific Research Applications
Peptide Synthesis
One of the primary applications of N-Fmoc-O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine is in solid-phase peptide synthesis (SPPS) . The DMNB group allows for the incorporation of serine into peptide chains while protecting its hydroxyl group. Upon completion of peptide synthesis, the DMNB group can be cleaved using ultraviolet (UV) light, revealing the free hydroxyl group for further functionalization.
Advantages of Using DMNB-L-serine in SPPS:
- Selective Deprotection: The ability to selectively deprotect serine residues without affecting other functional groups enhances the versatility of peptide synthesis.
- Control Over Reaction Conditions: The photolability of the DMNB group allows researchers to control when and where deprotection occurs, facilitating complex reaction pathways.
Biochemical Studies
This compound has been employed in various biochemical studies to investigate enzyme activities and protein modifications. For instance:
- Phosphorylation Studies: The compound has been used to study phosphorylation dynamics in proteins by encoding serine residues that can be selectively activated or deactivated through light exposure .
- Protein Interaction Analysis: It aids in understanding protein interactions by allowing researchers to manipulate serine residues within peptides and observe changes in biological activity .
Chemical Biology
In chemical biology, DMNB-L-serine serves as a crucial tool for studying complex biological mechanisms:
- Caged Compounds: It is utilized to create caged peptides that can be activated by light, enabling real-time observation of biological processes such as receptor activation and signaling pathways .
- Neuropeptide Research: The compound has been modified for use in neuropeptide studies, allowing researchers to investigate the effects of neuropeptides on cellular responses through controlled activation .
Case Study 1: Photorelease Mechanisms
In a study published in Nature Communications, researchers utilized this compound to investigate the kinetics of phosphorylation at specific serine residues within proteins. The ability to control phosphorylation through light exposure provided insights into protein function and interaction dynamics .
Case Study 2: Neuropeptide Activation
A research article detailed how DMNB-L-serine was used to create caged neuropeptides that could be activated with UV light. This approach allowed for precise temporal control over neuropeptide signaling pathways in neuronal tissues, demonstrating the compound's utility in neurobiology .
Mechanism of Action
The mechanism of action of N-Fmoc DMNB-L-serine involves the protection of the amino group of serine, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the selective deprotection of the amino group . This selective deprotection is crucial for the stepwise synthesis of peptides on a solid support .
Comparison with Similar Compounds
Data Tables
Table 1. Photochemical Properties of DMNB-Ser vs. Analogues
| Compound | λmax (nm) | Decaging Time (ms) | Solvent | Application |
|---|---|---|---|---|
| DMNB-Ser | 350 | 0.1–100 | DMSO/H2O | Peptide activation |
| NB-Tyr | 340 | 0.05–50 | DMSO | Tyrosine deprotection |
| DMNB-cAMP | 355 | 0.2–150 | Buffer | cAMP signaling studies |
Biological Activity
N-Fmoc-O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine, commonly referred to as N-Fmoc DMNB-L-serine, is a modified amino acid that serves as a crucial building block in peptide synthesis. This compound is characterized by the presence of a Fluorenylmethoxycarbonyl (Fmoc) protecting group and a 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety, which together enhance its utility in biological and chemical applications.
Structural Characteristics
The structural features of N-Fmoc DMNB-L-serine include:
- Fmoc Group : Provides protection to the amino group during peptide synthesis, preventing side reactions.
- DMNB Moiety : This modification introduces unique properties that can influence the conformation and stability of peptides synthesized from it.
The general structure can be represented as follows:
The primary role of N-Fmoc DMNB-L-serine is as a protecting group in peptide synthesis. The Fmoc group is stable under acidic conditions but can be selectively removed under basic conditions, allowing for the controlled incorporation of the serine unit into peptides. This selective deprotection is crucial for creating peptides with specific functionalities needed for biological activity.
Applications in Biological Research
N-Fmoc DMNB-L-serine has several applications in biological research:
- Peptide Synthesis : It is widely used in synthesizing bioactive peptides, including those with therapeutic potential.
- Drug Development : The compound plays a significant role in developing peptide-based drugs due to its ability to modify peptide properties.
- Biomaterials : It is utilized in creating hydrogels and other materials for tissue engineering and drug delivery systems .
Biological Activity and Case Studies
While N-Fmoc DMNB-L-serine itself does not exhibit direct biological activity, it serves as a precursor for bioactive peptides. For instance:
- Coibamide A : A marine natural product that contains a modified serine unit derived from N-Fmoc DMNB-L-serine. Coibamide A has shown antiproliferative activity against various cancer cell lines, indicating that the incorporation of the DMNB-modified serine may enhance the biological properties of the resulting peptide.
Table 1: Comparison of Peptides Synthesized with and without N-Fmoc DMNB-L-serine
| Peptide Name | Source | Biological Activity | Modification Impact |
|---|---|---|---|
| Coibamide A | Marine sponge | Antiproliferative | Enhanced stability and activity |
| Peptide X | Synthetic | Not specified | Standard properties |
| Peptide Y | Synthetic | Cytotoxic | Improved interaction with targets |
Research Findings
Recent studies have explored the utility of N-Fmoc DMNB-L-serine in various contexts:
- Chemical Biology Applications : Researchers have utilized this compound to investigate protein-protein interactions and functions within cellular environments. The ability to modify peptides with DMNB allows for specific targeting and functionalization .
- Photochemical Studies : The DMNB moiety can be utilized as a photoremovable protecting group, enabling spatial and temporal control over peptide activity through light activation. This property is particularly valuable in studying dynamic biological processes .
- Caging Strategies : The use of O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine as a "caged" amino acid allows researchers to study phosphorylation dynamics in real-time by controlling when the serine becomes available for phosphorylation .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-Fmoc-O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves introducing the photolabile 4,5-dimethoxy-2-nitrobenzyl (DMNB) group to L-serine, followed by Fmoc protection. Critical steps include:
- Protection of the hydroxyl group : Use DMNB bromide under alkaline conditions to ensure regioselective attachment .
- Fmoc protection : Employ Fmoc-Cl in anhydrous DMF with a base (e.g., DIEA) to avoid side reactions .
- Purification : Reverse-phase HPLC or flash chromatography (C18 columns) is recommended to isolate the compound ≥97% purity, confirmed via LC-MS and H/C NMR .
Q. What storage conditions are critical for maintaining the stability of this compound during peptide synthesis?
- Methodological Answer :
- Store at -20°C in anhydrous DMF or DMSO to prevent hydrolysis of the Fmoc group.
- Protect from light using amber vials to avoid premature photolytic cleavage of the DMNB group .
- Monitor stability via periodic HPLC analysis, especially after prolonged storage .
Advanced Research Questions
Q. How can transient absorption spectroscopy resolve multistep photochemical pathways in this compound?
- Methodological Answer :
- Experimental Design : Use ultrafast transient absorption spectroscopy (femto- to microsecond timescales) to track photolytic intermediates. Key parameters:
- Excitation wavelength : 350–370 nm (matches DMNB absorption) .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nitrobenzyl group reactivity and stabilize nitroxide intermediates .
- Data Analysis : Identify kinetic traces for intermediates (e.g., aci-nitro tautomers) and quantify quantum yields using comparative actinometry . Contradictions in reported quantum yields may arise from solvent polarity or excitation intensity; control these variables rigorously .
Q. What strategies improve the spatiotemporal precision of photoactivated prodrugs using this compound?
- Methodological Answer :
- Conjugation with targeting moieties : Link DMNB-protected serine to tumor-homing peptides (e.g., cyclic RGD) via solid-phase synthesis. Validate targeting efficiency using fluorescence quenching assays .
- Wavelength Optimization : Use two-photon irradiation (700–800 nm) for deeper tissue penetration and reduced off-target activation. Calibrate light doses using in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) .
- Release Kinetics : Quantify 5-FU or other payloads post-photolysis via LC-MS/MS, correlating with therapeutic efficacy in 3D tumor spheroids .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in photolytic efficiency reported across studies?
- Analysis : Variations in quantum yields (e.g., 0.1–0.3) may stem from:
- Solvent effects : Higher polarity solvents (acetonitrile vs. DMSO) accelerate nitro group isomerization .
- Concentration-dependent quenching : Use dilute solutions (<1 mM) to minimize inner-filter effects during UV-Vis measurements .
Applications in Drug Delivery
Q. What methodologies enable the integration of this phototrigger into stimuli-responsive biomaterials?
- Methodological Answer :
- Hydrogel Functionalization : Incorporate DMNB-protected serine into PEG-based hydrogels via Michael addition. UV-triggered release of growth factors (e.g., VEGF) can be monitored via ELISA .
- Surface Modification : Conjugate to silicon-based nanoparticles using Fmoc-NH-PEG-silane linkers. Characterize photoresponsiveness via AFM or quartz crystal microbalance (QCM) .
Fmoc-NH-PEG-Silane结构与应用00:43
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

